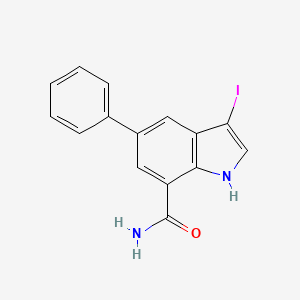

3-iodo-5-phenyl-1H-indole-7-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11IN2O |

|---|---|

Molecular Weight |

362.16 g/mol |

IUPAC Name |

3-iodo-5-phenyl-1H-indole-7-carboxamide |

InChI |

InChI=1S/C15H11IN2O/c16-13-8-18-14-11(13)6-10(7-12(14)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) |

InChI Key |

DPDMIRFWZXGGAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C(=C2)C(=O)N)NC=C3I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Iodo 5 Phenyl 1h Indole 7 Carboxamide and Analogues

Strategic Approaches to the Indole (B1671886) Carboxamide Core Synthesis

The construction of the indole nucleus is the foundational step. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the benzene (B151609) portion of the indole.

Classic Indole Synthesis Reactions and Adaptations

Several classic named reactions provide access to the indole core, each with its own advantages and limitations. For a target like 5-phenyl-1H-indole-7-carboxamide, these methods would need to be adapted, starting with appropriately substituted precursors.

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org To generate a 5-phenyl-7-carboxamide indole precursor, one would start with (4-phenyl-2-substituted)-phenylhydrazine. The reaction proceeds through a phenylhydrazone intermediate, which rearranges under acidic conditions to form the indole ring. wikipedia.org The choice of catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.org

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.orgchemeurope.com It typically produces 2-arylindoles. wikipedia.org While not directly applicable for the synthesis of the target compound's specific substitution pattern, its mechanism, involving the formation of an α-arylaminoketone followed by cyclization, provides insights into indole ring formation. wikipedia.orgresearchgate.net Modern variations of this synthesis utilize milder conditions, such as microwave irradiation, to improve yields and reduce harshness. chemeurope.comorganic-chemistry.org

Bartoli Indole Synthesis : This reaction is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. pharmaguideline.com This makes it a highly relevant strategy for the target molecule. Starting with a 3-phenyl-5-substituted-nitrobenzene could potentially yield the desired 5-phenyl-7-substituted indole core, which can then be further elaborated to the carboxamide.

Reissert Synthesis : The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole. pharmaguideline.combhu.ac.in To apply this to the target molecule, a starting material like 2-methyl-3-phenyl-5-nitrobenzene bearing a precursor to the carboxamide group would be required.

| Reaction | Starting Materials | Key Features & Adaptability |

| Fischer Synthesis | Phenylhydrazine and aldehyde/ketone | Highly versatile; requires substituted (4-phenyl)phenylhydrazine. wikipedia.org |

| Bischler-Möhlau Synthesis | α-halo-ketone and arylamine | Typically yields 2-arylindoles; harsh conditions in classic protocol. wikipedia.orgchemeurope.com |

| Bartoli Synthesis | ortho-substituted nitroarene and vinyl Grignard reagent | Excellent for preparing 7-substituted indoles. pharmaguideline.com |

| Reissert Synthesis | o-nitrotoluene and diethyl oxalate | Involves reductive cyclization of a nitro group. pharmaguideline.com |

Multicomponent Reactions for Indole Construction

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis as they allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. nih.govrsc.org Various MCRs have been developed for the synthesis of functionalized indoles. For instance, a one-pot, three-component coupling reaction using an N-substituted 2-iodoaniline, a terminal alkyne, and an aryl iodide under microwave-assisted Sonogashira conditions can produce polysubstituted indoles. nih.gov Adapting such a strategy could potentially assemble the 5-phenyl-1H-indole-7-carboxamide core in a convergent manner, although this would require carefully chosen starting materials to achieve the desired regiochemistry.

Functionalization and Diversification at Key Positions

Once the indole core is established, subsequent functionalization is required to introduce the iodo, phenyl, and carboxamide groups at the correct positions.

Regioselective Iodination and Halogenation Protocols

The C3 position of the indole ring is the most electron-rich and is highly susceptible to electrophilic substitution. core.ac.uk This inherent reactivity is exploited for the regioselective introduction of an iodine atom.

Direct iodination can be achieved using various iodinating agents. Molecular iodine (I₂), often in the presence of an oxidizing agent or a base, is a common choice. mdpi.comacs.org Other reagents like N-iodosuccinimide (NIS) are also effective but may not be reactive enough for less electron-rich indole substrates. acs.orgnih.gov The choice of solvent and reaction conditions is critical to control selectivity and prevent over-iodination. For electron-rich aromatic compounds, a mixture of potassium iodide and potassium iodate in the presence of acid can generate an electrophilic iodonium species in situ for effective iodination. mdma.ch Radical-based C-H iodination protocols have also been developed that can offer alternative regioselectivity. rsc.org

| Reagent System | Description | Selectivity |

| I₂ / Oxidant | Molecular iodine activated by an oxidizing agent. rsc.org | Generally high for the electron-rich C3 position. researchgate.net |

| N-Iodosuccinimide (NIS) | A common and convenient electrophilic iodinating agent. | Effective for many indoles, but reactivity can be limited with electron-deficient rings. nih.gov |

| KI / KIO₃ / Acid | In situ generation of an electrophilic iodine species. mdma.ch | Good for electron-rich aromatics. |

| Radical Iodination | Protocols using radical initiators. | Can provide C3 selectivity under specific conditions. rsc.org |

Introduction of Phenyl and Other Aryl Moieties via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds and are widely used to introduce aryl groups onto the indole scaffold. mdpi.com To install the phenyl group at the C5 position, a precursor such as 5-bromo- or 5-iodoindole-7-carboxamide would be used.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (e.g., phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.gov It is known for its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of 5,7-diarylindoles has been achieved via a double Suzuki-Miyaura coupling, demonstrating the feasibility of functionalizing the benzenoid ring of the indole. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. acs.orgresearchgate.net While typically used to introduce alkynyl groups, it can be part of a sequence to build more complex structures. For example, a Sonogashira coupling followed by a Larock indole annulation reaction is a powerful strategy for preparing substituted indoles. acs.org

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide. mdpi.comthieme-connect.com It is a robust method, and one-pot procedures involving an initial Stille reaction followed by cyclization have been developed to synthesize 2,3-disubstituted indoles. thieme-connect.comorganic-chemistry.org

Heck Reaction : The Heck reaction couples an alkene with an aryl halide. rsc.orgnih.gov Oxidative Heck reactions allow for the direct arylation of indoles, providing a route to C2 or C3 aryl indoles without pre-functionalization of the indole. rsc.orgrsc.org While this is typically directed at the pyrrole (B145914) ring, variations could potentially be adapted for the benzene ring.

| Coupling Reaction | Reagents | Key Characteristics |

| Suzuki-Miyaura | Aryl halide + Arylboronic acid | Mild conditions, high functional group tolerance. nih.govrsc.org |

| Sonogashira | Aryl halide + Terminal alkyne | Primarily for introducing alkynyl groups. acs.orgresearchgate.net |

| Stille | Aryl halide + Organostannane | Robust, but toxicity of tin reagents is a drawback. mdpi.comthieme-connect.comorganic-chemistry.org |

| Heck | Aryl halide + Alkene | Forms aryl-alkene bonds; oxidative versions allow direct C-H arylation. rsc.orgnih.gov |

Formation of the Carboxamide Functionality

The final installation of the carboxamide group at the C7 position is typically achieved from a carboxylic acid or ester precursor. If the indole synthesis (e.g., via the Bartoli method) yields a 7-carboxyindole or a related derivative, standard amidation procedures can be applied.

This transformation usually involves activating the carboxylic acid, for example, by converting it to an acyl chloride, an active ester, or using peptide coupling reagents (like HATU, HOBt, or EDC). The activated species is then treated with ammonia or an ammonia equivalent to form the primary carboxamide. This is a well-established and high-yielding transformation in organic synthesis. bhu.ac.in Multicomponent reactions that directly yield indole-carboxamides have also been reported, potentially offering a more streamlined synthesis. nih.gov

Process Optimization and Reaction Mechanism Studies in Synthesis

The synthesis of a tri-substituted indole derivative like 3-iodo-5-phenyl-1H-indole-7-carboxamide necessitates a multi-step approach, where each transformation is carefully optimized to ensure high yield and selectivity. Key synthetic operations would likely involve the formation of the indole-7-carboxamide core, followed by regioselective functionalization at the C3 and C5 positions. The order of these functionalization steps is critical and would be a key parameter for optimization.

A plausible synthetic route could commence with a starting material already bearing the C7-carboxamide functionality. Subsequent C-H functionalization strategies offer a powerful and atom-economical approach to introduce the phenyl and iodo groups. For instance, a directed C-H activation at the C5 position for arylation, followed by iodination at the electron-rich C3 position, represents a viable strategy. Alternatively, initial iodination at C3 could be followed by a cross-coupling reaction to install the phenyl group at C5. The optimization of such a sequence would involve a systematic evaluation of catalysts, ligands, solvents, and reaction temperatures for each step.

The choice of the catalytic system is paramount in directing the regioselectivity and efficiency of the C-H functionalization and cross-coupling reactions required for the synthesis of this compound. Palladium-based catalysts are extensively used for such transformations on indole scaffolds.

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 45 |

| 2 | Pd2(dba)3 | SPhos | K3PO4 | Toluene/H2O | 85 |

| 3 | PdCl2(dppf) | - | Cs2CO3 | DMF | 78 |

| 4 | Pd(OAc)2 | XPhos | K2CO3 | 2-MeTHF/H2O | 92 |

The direct C-H arylation of the indole-7-carboxamide at the C5 position is an alternative, more atom-economical approach. This transformation often requires a directing group on the indole nitrogen to achieve the desired regioselectivity. However, recent advances have shown that regioselective C-H functionalization of the benzene ring of indoles can be achieved without a directing group by carefully selecting the catalyst and reaction conditions.

For the iodination at the C3 position, various electrophilic iodinating agents such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of a base can be employed. While this reaction is often facile due to the high nucleophilicity of the C3 position of the indole ring, optimization may be required to prevent side reactions, such as di-iodination or degradation of the starting material, especially in a complex, multi-functionalized molecule. Palladium-catalyzed C-H iodination has also emerged as a powerful tool, offering high regioselectivity.

Understanding the reaction mechanisms is crucial for the rational optimization of synthetic processes. The mechanisms of palladium-catalyzed cross-coupling and C-H functionalization reactions have been extensively studied.

In a Suzuki-Miyaura coupling, the catalytic cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 5-bromo-1H-indole-7-carboxamide).

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated to form the C-C bond, regenerating the Pd(0) catalyst.

The nature of the ligand significantly influences each of these steps. Electron-rich and bulky ligands facilitate the oxidative addition and reductive elimination steps.

The mechanism of direct C-H arylation is more complex and can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. The operative mechanism is highly dependent on the specific catalytic system and the electronic properties of the indole substrate. For the C5-arylation of an indole-7-carboxamide, a CMD pathway involving a palladacycle intermediate is often proposed, where the carboxamide group might play a role in directing the catalyst to the C6 or C7 positions, making C5 functionalization challenging without a specific directing group at another position.

| Transformation | Proposed Mechanism | Key Intermediates | Influencing Factors |

|---|---|---|---|

| C5-Suzuki Coupling | Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) | Pd(0) species, Aryl-Pd(II)-halide complex, Diaryl-Pd(II) complex | Ligand sterics and electronics, base strength, solvent polarity |

| C5-Direct Arylation | Concerted Metalation-Deprotonation (CMD) | Palladacycle | Directing group, oxidant, acidity of the C-H bond |

| C3-Iodination | Electrophilic Aromatic Substitution | Wheland intermediate (Sigma complex) | Electrophilicity of iodine source, nucleophilicity of indole C3, solvent |

Molecular and Cellular Investigations of Biological Activities of Indole Carboxamide Derivatives

Enzymatic and Protein Target Profiling (In Vitro)

In vitro studies are fundamental to understanding the direct molecular interactions of a compound with specific biological targets such as enzymes and proteins. This section would typically detail the inhibitory or binding activities of 3-iodo-5-phenyl-1H-indole-7-carboxamide against various purified proteins.

Kinase Inhibition (e.g., IKK2, EGFR, CDK2, BRAFV600E, AAK1)

While specific inhibitory concentrations (IC50) and detailed kinetic studies for this compound against a wide panel of kinases are not extensively documented in publicly accessible literature, a patent has identified indole (B1671886) derivatives, including this compound, as potential inhibitors of IKK2. google.com IKK2 (Inhibitor of nuclear factor kappa-B kinase subunit beta) is a crucial enzyme in the NF-κB signaling pathway, which is involved in inflammatory responses. The inhibition of IKK2 is a therapeutic strategy for various inflammatory diseases.

Further specific data regarding the inhibitory activity of this compound against other kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAF variant V600E, and Adaptor-Associated Kinase 1 (AAK1) are not available in the reviewed scientific literature.

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis. There is no specific information available in the scientific literature to suggest that this compound has been evaluated as an inhibitor of FBPase.

Tubulin Polymerization Inhibition

Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption is a common mechanism for anticancer drugs. While many indole derivatives are known to inhibit tubulin polymerization, specific studies detailing the effect of this compound on this process have not been found.

Mycobacterial Membrane Protein Large 3 (MmpL3) Targeting

MmpL3 is an essential transporter protein in mycobacteria and a target for the development of new anti-tuberculosis drugs. There is no available research to indicate that this compound has been investigated for its ability to target MmpL3.

RelA/SpoT Homolog (RSH) Protein Binding

RelA/SpoT Homolog (RSH) proteins are responsible for the synthesis of the alarmone (p)ppGpp, which regulates the stringent response in bacteria. No studies have been identified that report on the binding or inhibition of RSH proteins by this compound.

Cellular Response Modulations (In Vitro)

This section would focus on the effects of the compound on cellular processes within a controlled laboratory setting. However, specific data from in vitro cellular assays for this compound, such as its impact on cell viability, proliferation, or specific signaling pathways in various cell lines, are not detailed in the available scientific literature.

Antiproliferative Effects in Cell Lines

Indole derivatives are widely recognized for their potential as anticancer agents, with numerous studies demonstrating their antiproliferative activity across a variety of cancer cell lines. nih.gov While data specific to this compound is not available, research on other indole-aryl amide derivatives has shown promising results. For instance, certain indole-aryl amides have exhibited significant in vitro cytotoxicity against cell lines such as HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). nih.gov

The antiproliferative efficacy of these compounds is often influenced by the nature and position of substituents on the indole ring. For example, in a series of indole-aryl amide derivatives, a compound bearing a (4-aminophenyl)acetyl group demonstrated potent activity against MCF7 and PC3 cancer cell lines. nih.gov Conversely, the presence of different substituents can alter the selectivity and potency of the compounds. Some derivatives have shown noteworthy selectivity towards specific cancer cell lines, such as a marked effect on HT29 cells without affecting normal human intestinal cells. nih.gov This selectivity is a crucial aspect of developing targeted cancer therapies.

Table 1: Antiproliferative Activity of Selected Indole-Aryl Amide Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative with (4-aminophenyl)acetyl group | MCF7 | 0.81 |

| Derivative with (4-aminophenyl)acetyl group | PC-3 | 2.13 |

| Derivative with two consecutive (4-aminophenyl)acetyl groups | HeLa | 5.64 |

Data is illustrative of related indole derivatives and not this compound. nih.gov

Apoptosis Induction Mechanisms

The antiproliferative effects of many indole derivatives are closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies on active indole-aryl amides have revealed that they can trigger apoptosis through the modulation of key regulatory proteins. One such mechanism involves the upregulation of the pro-apoptotic protein Bax and the anti-proliferative protein p21. nih.gov p21 is a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest, a common precursor to apoptosis. nih.gov

Further investigations have shown that these compounds can cause cell cycle arrest, for example, in the G1 phase, which prevents the cell from progressing to the DNA synthesis phase and ultimately leads to apoptosis. nih.gov The induction of apoptosis is a hallmark of effective cancer chemotherapeutics, as it eliminates malignant cells in a controlled manner. The generation of reactive oxygen species (ROS) is another mechanism by which some compounds can induce apoptosis. nih.gov

Anti-inflammatory Pathway Modulation (e.g., MAPK/NF-κB Axis)

Inflammation is a critical component of many diseases, including cancer. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central regulators of the inflammatory response. nih.govresearchgate.net Several small molecules, including indole derivatives, have been investigated for their potential to modulate these pathways. The anti-inflammatory effects of such compounds are often mediated by the inhibition of pro-inflammatory mediators. nih.gov

For instance, studies on other heterocyclic compounds have demonstrated the ability to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net This suppression is often achieved by inhibiting the activation of the NF-κB and MAPK pathways. nih.govnih.gov Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties by targeting these key signaling cascades.

Biofilm Formation Inhibition

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. nih.gov The inhibition of biofilm formation is a significant therapeutic strategy to combat chronic and recurrent infections. Certain small molecules have been identified as effective inhibitors of biofilm formation. frontiersin.org

The mechanism of biofilm inhibition can vary. Some compounds interfere with the initial stages of biofilm formation, such as the production of pili, which are essential for bacterial adhesion. frontiersin.org Others may disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov While direct evidence for this compound is lacking, the broader class of indole derivatives has been explored for anti-biofilm properties. For example, some 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives have shown the ability to inhibit biofilm formation in pathogenic bacteria. researchgate.net

Mechanistic Elucidation of Biological Actions (Non-Human In Vivo and In Vitro)

To understand the full therapeutic potential of a compound, it is essential to elucidate its mechanism of action through non-human in vivo and in vitro studies. For indole carboxamide derivatives, such studies have provided valuable insights. For example, in vivo studies in mice have been used to assess the efficacy of related compounds in models of Chagas disease, a parasitic infection. nih.gov These studies help to determine the compound's antiparasitic activity in a living organism. nih.gov

In vitro assays are crucial for determining the specific molecular targets of a compound. For instance, radioligand displacement assays can be used to determine the binding affinity of a compound for specific receptors, such as serotonin (B10506) receptors in the case of some indole derivatives. nih.gov Furthermore, in vitro metabolic stability studies using liver microsomes or hepatocytes can predict the compound's pharmacokinetic profile in humans. mdpi.com Such studies are critical for the early-stage development of new therapeutic agents.

Structure Activity Relationship Sar and Ligand Design Principles for Indole Carboxamides

Systematic Substitution Analyses and Their Biological Implications

Systematic substitution analysis is a cornerstone of medicinal chemistry, providing a methodical approach to understanding how modifications to a core chemical structure influence its biological activity. For the indole (B1671886) carboxamide scaffold, numerous studies have explored the impact of substitutions at various positions of the indole ring and the carboxamide moiety.

For instance, in the context of indole-2-carboxamides investigated as allosteric modulators of the CB1 receptor, substitutions at the C3 and C5 positions of the indole ring have been shown to be critical for potency. The introduction of short alkyl groups at the C3 position and a chloro or fluoro group at the C5 position significantly enhanced the modulatory activity. nih.gov Similarly, research into indole-2 and 3-carboxamides as selective cyclooxygenase-2 (COX-2) inhibitors has demonstrated that substitutions on the indole nitrogen with benzyl (B1604629) or p-fluorobenzyl groups can yield active inhibitors. nih.gov

In the development of antiproliferative agents, 3-phenyl indole-2-carboxamide derivatives have shown that substitutions on the phenyl ring can lead to potent anticancer activity. nih.gov Specifically, a p-piperidinyl phenethyl or a p-dimethylamino phenethyl group attached to the carboxamide nitrogen resulted in compounds with significant activity against cancer cell lines. nih.gov

While these findings relate to different isomers and substitution patterns of the indole carboxamide core, they highlight the positions on the indole scaffold that are sensitive to modification and likely to influence the biological activity of related compounds such as 3-iodo-5-phenyl-1H-indole-7-carboxamide. A systematic analysis of this specific compound would necessitate the synthesis of a library of analogues with variations at the indole nitrogen (N1), the iodo group at C3, the phenyl group at C5, and the carboxamide at C7 to elucidate their specific biological roles.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the broader class of indole derivatives, pharmacophore models have been successfully developed to guide the design of new bioactive compounds.

For example, a pharmacophore study on 3-alkoxymethyl and 3-phenyl indole-2-carboxamides with antiproliferative activity suggested that the addition of hydrogen bond acceptor or donor groups to the indole nucleus could enhance activity. nih.gov This indicates that the indole nitrogen and the carboxamide group are key pharmacophoric features, likely involved in crucial hydrogen bonding interactions with the target protein.

Further studies on indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation have also utilized pharmacophore modeling to understand the structural requirements for activity. mdpi.com These models often highlight the importance of aromatic and hydrophobic features, which in the case of this compound would be represented by the indole ring and the C5-phenyl group, respectively. The iodine atom at the C3 position would contribute a halogen bond donor feature, which can be a significant interaction in ligand-protein binding.

A hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond donor (the indole N-H).

A hydrogen bond donor and acceptor (the carboxamide group).

An aromatic/hydrophobic region (the phenyl group at C5).

A halogen bond donor (the iodine at C3).

The spatial arrangement of these features would be critical for its interaction with a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

While no specific QSAR models for this compound are available, QSAR studies on other indole derivatives have provided valuable insights. For instance, a 3D-QSAR study on indole and isatin derivatives as anti-amyloidogenic agents was able to identify physicochemical features correlated with their inhibitory potency. mdpi.com Such models often use descriptors related to steric, electrostatic, and hydrophobic properties to build a predictive model.

Similarly, QSAR models have been developed for isatin and indole derivatives as inhibitors of the SARS 3CLpro enzyme. nih.gov These models can help in understanding the structural requirements for potent inhibitory activity and in designing new, more effective inhibitors. A reliable QSAR model for a series of 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activity was developed and used to successfully predict the activity of newly designed compounds. researchgate.net

To develop a QSAR model for this compound, a dataset of structurally related compounds with corresponding biological activity data would be required. This would allow for the identification of key molecular descriptors that govern the activity of this class of compounds.

Rational Design Strategies for Enhanced Biological Performance

Rational design strategies leverage the understanding of SAR, pharmacophoric features, and QSAR models to design new molecules with improved biological properties. The design of novel indole-based derivatives often involves a multi-pronged approach.

For instance, the design of new indole-2-carboxamides as potential multi-target antiproliferative agents was based on combining structural features from known kinase inhibitors. mdpi.com This led to the synthesis of compounds with potent activity against multiple cancer-related kinases.

In another example, the rational design of indole-3-carboxylic acid derivatives as antihypertensive agents was guided by their potential to act as angiotensin II receptor 1 antagonists. nih.gov This resulted in the discovery of compounds with superior in vivo efficacy compared to existing drugs.

For this compound, rational design strategies could involve:

Scaffold Hopping: Replacing the indole core with other heterocyclic systems while maintaining the key pharmacophoric features.

Bioisosteric Replacement: Substituting the iodine atom with other halogens or functional groups to modulate properties like potency and metabolic stability.

Structure-Based Design: If the biological target is known, using computational docking studies to optimize the interactions of the molecule within the binding site.

Future research into this compound would greatly benefit from these established rational design principles to explore its therapeutic potential.

Advanced Research Methodologies and Analytical Techniques in Indole Carboxamide Studies

High-Throughput Screening (HTS) Applications in Compound Discovery

High-Throughput Screening (HTS) has become a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic candidates. ewadirect.comdrugtargetreview.com In the context of indole (B1671886) carboxamides, HTS is instrumental in identifying "hit" compounds that exhibit a desired biological activity. drugtargetreview.com These campaigns often utilize libraries containing thousands or even millions of diverse small molecules. drugtargetreview.com

A common approach involves cell-based phenotypic assays, where researchers screen for compounds that produce a specific effect in a cellular model of a disease. For instance, a novel class of thieno[3,2-b]pyrrole-based alphavirus inhibitors was first identified through an HTS campaign using a cell-based Western Equine Encephalitis Virus (WEEV) replicon assay. asm.org This initial discovery paved the way for the development of second- and third-generation indole-2-carboxamide derivatives with improved potency. asm.org Similarly, hit identification for anti-Trypanosoma cruzi activity was conducted through cell-based high-content screening (HCS) of a commercial library, which identified three active hits containing an indole core. acs.org

In addition to experimental screening, high-throughput virtual screening is increasingly used. This computational method offers advantages in speed and cost, allowing researchers to rapidly screen massive virtual compound libraries to identify candidates for further experimental validation. ewadirect.com The primary goal of HTS is to identify lead compounds that can be further optimized through medicinal chemistry to develop into viable drug candidates. drugtargetreview.com

Spectroscopic Characterization Techniques for Structural Confirmation

Following synthesis, the definitive confirmation of the chemical structure of indole carboxamides is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectra are recorded to confirm the identity and purity of the synthesized compounds. acs.orgnih.govacs.org For example, in the characterization of various N-substituted indole-2- and 3-carboxamide derivatives, ¹H-NMR was used to identify signals for indole NH, amide NH, N-substituted benzyl (B1604629) CH₂, and aromatic protons at their characteristic chemical shifts (δ). tandfonline.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. acs.orgacs.org Techniques like Electrospray Ionization (ESI) are commonly used. acs.orgnih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For indole carboxamides, characteristic absorption bands for amide C=O stretching and N-H stretching (both amide and indole) are observed. tandfonline.comrsisinternational.org For instance, studies have reported amide C=O stretching in the range of 1636–1651 cm⁻¹ and indole N-H stretching between 3405–3419 cm⁻¹. tandfonline.com

The table below summarizes typical spectroscopic data for indole carboxamide derivatives based on published literature.

| Spectroscopic Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Indole N-H proton | δ 11.78 - 12.27 ppm | tandfonline.comrsc.org |

| ¹H NMR | Amide N-H proton | δ 10.34 - 10.40 ppm | tandfonline.com |

| ¹H NMR | Aromatic protons | δ 6.87 - 8.19 ppm | tandfonline.com |

| ¹³C NMR | Amide Carbonyl (C=O) | δ 165.7 - 167.5 ppm | acs.orgacs.org |

| IR Spectroscopy | Indole N-H stretch | ν 3405 - 3419 cm⁻¹ | tandfonline.com |

| IR Spectroscopy | Amide N-H stretch | ν 3280 - 3334 cm⁻¹ | tandfonline.com |

| IR Spectroscopy | Amide C=O stretch | ν 1636 - 1651 cm⁻¹ | tandfonline.com |

| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ or [M-H]⁻ | Confirms molecular formula | acs.orgmdpi.com |

Chromatographic and Purification Methods for Synthetic Intermediates and Products

The synthesis of indole carboxamides often involves multiple steps, generating intermediates and crude final products that require purification. Chromatographic techniques are essential for isolating the desired compounds from reaction mixtures and ensuring high purity.

Column Chromatography on silica (B1680970) gel is the most common method for the purification of reaction products on a laboratory scale. acs.orgacs.orgtandfonline.com A solvent system, typically a mixture of nonpolar and polar solvents like petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate, is used to elute the compounds from the column based on their polarity. acs.orgtandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is widely used for both analytical and preparative purposes. nih.govnih.gov Analytical HPLC is used to assess the purity of the final compounds, while preparative HPLC can be used for final purification to achieve greater than 95% purity. nih.gov Various column types, such as C8 and C18, are employed with mobile phases consisting of solvent mixtures like acetonitrile (B52724) and water, often with additives like acetic acid or formic acid. nih.govsielc.comcetjournal.it

The table below provides examples of chromatographic conditions used for the separation and purification of indole compounds.

| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |

| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate | Purification of synthetic products | acs.orgacs.org |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Purification of crude products | tandfonline.comnih.gov |

| RP-HPLC | C8 Column | Acetonitrile / Water with Acetic Acid (Gradient) | Separation of indolic compounds | nih.govnih.gov |

| RP-HPLC | C18 Column | Methanol / 0.1% Trifluoroacetic Acid (Isocratic) | Analysis of indoline (B122111) degradation | cetjournal.it |

| Preparative HPLC | Zorbax-C18 | Not specified | Final purification of compounds | nih.gov |

Biological Assay Methodologies

To understand the biological activity and therapeutic potential of indole carboxamides, a variety of in vitro assays are employed. These assays can determine a compound's potency, selectivity, and mechanism of action at a cellular or molecular level.

Cell-Based Assays are fundamental for evaluating the effect of a compound on living cells. These can range from phenotypic screens that measure a general cellular response to more specific assays. acs.org For example, antiproliferative assays are used to screen for anticancer activity by measuring a compound's ability to inhibit the growth of cancer cell lines, such as MCF7 and HCT116. nih.govmdpi.com Cytotoxicity assays are also performed on non-cancerous cell lines (e.g., Vero cells) to determine the compound's selectivity index (SI), which is a measure of its therapeutic window. rsc.org

Enzyme Kinetic Assays are crucial for determining if a compound acts as an inhibitor or activator of a specific enzyme target and to elucidate its mechanism of action. mdpi.com These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the test compound. mdpi.comnih.gov For instance, kinetic studies on cholinesterase and β-secretase have been used to evaluate benzamide (B126) derivatives, with Lineweaver-Burk plots constructed to analyze the type of inhibition. mdpi.com Such studies are vital for understanding how indole carboxamides might interact with enzymatic targets like the mycobacterial membrane protein MmpL3. rsc.orgnih.gov

Reporter Gene Assays are powerful tools for studying how a compound affects gene expression and cellular signaling pathways. indigobiosciences.comberthold.com In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is linked to a specific promoter of interest. berthold.comberthold.com Changes in the expression of the reporter gene, often detected via luminescence or fluorescence, indicate that the compound is modulating the targeted pathway. indigobiosciences.comberthold.com These assays are highly sensitive, have a large dynamic range, and are suitable for HTS. indigobiosciences.comberthold.com They can be used to identify compounds that modulate a specific pathway, confirm drug targets, and elucidate mechanisms of action. indigobiosciences.com For example, an indole-responsive whole-cell biosensor was developed based on an inducible gene expression system to specifically detect indole. nih.gov

Non-Human In Vivo Research Models

After promising results are obtained from in vitro assays, lead compounds are advanced to non-human in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism system. Animal models, particularly mice, are extensively used for this purpose. asm.orgnih.gov

In the field of infectious diseases, mouse models are critical for evaluating the therapeutic potential of novel indole carboxamides. For example, indole-2-carboxamides have been tested in mouse models of Mycobacterium abscessus and Mycobacterium tuberculosis infection. nih.govnih.gov In these studies, oral administration of lead compounds resulted in a statistically significant reduction in bacterial loads in the lungs and spleen of infected mice. nih.gov One study identified an indole-2-carboxamide analog that showed excellent activity in a TB aerosol lung infection model. nih.gov

Similarly, in antiviral research, the efficacy of indole-2-carboxamide derivatives has been demonstrated in a lethal mouse challenge model of Western Equine Encephalitis Virus (WEEV). asm.org Treatment with these compounds was shown to dampen the severity of clinical disease and enhance the survival of the infected mice. asm.org These in vivo studies are a crucial step in the preclinical development of indole carboxamide-based therapeutic agents, providing essential data before any consideration for human clinical trials. asm.orgacs.org

Emerging Research Directions and Future Prospects for Indole Carboxamide Compounds

Exploration of Chemical Space and Synthesis of Novel Scaffolds

The expansion of chemical space through the synthesis of novel molecular scaffolds is a critical endeavor in drug discovery. For the indole (B1671886) carboxamide class, researchers are continuously developing new methods to create diverse libraries of compounds for biological screening. rsc.org The indole framework allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activity and selectivity. bioengineer.org

Synthetic strategies for indole carboxamides typically involve the coupling of an indole carboxylic acid with a variety of amines. researchgate.net Common coupling reagents used in this process include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) with hydroxybenzotriazole (B1436442) (HOBt), or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govnih.govnih.gov These methods facilitate the formation of the crucial amide bond that defines the compound class. arkat-usa.org

Recent research has focused on creating polycyclic fused indole molecules, using indole-2-carboxamide as a key precursor in intramolecular and intermolecular cyclization reactions. rsc.org Furthermore, modifications across the indole ring system have demonstrated significant impacts on biological activity. For instance, introducing lipophilic groups at the 5-position of an indole-2-carboxamide series was shown to enhance antitubercular activity, suggesting a lipophilicity-driven mechanism. nih.gov The synthesis of compounds with diverse substituents, such as combining the indole scaffold with various amino acids, has yielded derivatives with promising antifungal properties. arkat-usa.orgresearchgate.net This highlights the potential for generating novel scaffolds based on the 3-iodo-5-phenyl-1H-indole-7-carboxamide core to explore new biological targets.

Table 1: Synthetic Approaches for Indole Carboxamide Scaffolds

| Synthetic Strategy | Key Reagents | Description | Reference |

|---|---|---|---|

| Standard Amide Coupling | EDC·HCl, HOBt, DIPEA | A common one-pot reaction coupling indole-2-carboxylic acids with amines to form the corresponding carboxamides. | nih.gov |

| Fisher Indole Synthesis followed by Coupling | Phenyl hydrazine, 2-oxopropanoic acid, PTSA, BOP, DIPEA | A multi-step synthesis beginning with the formation of the indole ring, followed by hydrolysis and amide coupling to yield the final products. | nih.gov |

| Direct C5 Alkylation | α-diazomalonates, Copper-silver catalyst system | A novel method for direct and selective functionalization at the C5 position of the indole ring, expanding synthetic possibilities. | bioengineer.org |

| Multi-step Synthesis via N-Boc Protection | (Boc)2O, TFA | A pathway involving the protection of an amine, amide bond formation, and subsequent deprotection to link different molecular fragments. | nih.gov |

Application in Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein target, allowing researchers to study its function in a cellular or in vivo context. The indole carboxamide scaffold has proven to be an effective framework for the design of such probes.

One innovative application involves the incorporation of photoactivatable functionalities into the indole-2-carboxamide structure. nih.gov These functionalities, such as benzophenone (B1666685) or phenyl azide, remain inert until activated by light. Upon photoactivation, they form a covalent bond with nearby amino acid residues within the protein's binding site. This technique has been successfully applied to develop novel allosteric modulators for the cannabinoid CB1 receptor. nih.gov By placing these photo-labels at different positions on the indole carboxamide scaffold, researchers can map the three-dimensional structure of the allosteric binding site, providing invaluable information for future drug design. nih.gov

The development of such probes based on the this compound structure could enable the exploration of its unknown biological targets. By attaching photoactivatable groups or other tags (e.g., fluorescent dyes), this compound could be transformed into a powerful tool for target identification and validation, a critical step in the early stages of drug discovery.

Table 2: Examples of Indole-Based Probes and Modulators

| Compound Type | Scaffold | Application | Key Finding | Reference |

|---|---|---|---|---|

| Photoactivatable Allosteric Modulator | Indole-2-carboxamide | Mapping the CB1 receptor allosteric binding site. | Introducing a benzophenone photophore maintained binding to the CB1 receptor and the allosteric effect. | nih.gov |

| TRPV1 Agonist | Indole-2-carboxamide | Development of novel agonists for the TRPV1 ion channel, a target for pain and inflammation. | The indole-2-carboxamide scaffold was identified as effective for designing new TRPV1 agonists. mdpi.comnih.gov | mdpi.comnih.gov |

| MmpL3 Inhibitor | Indole-2-carboxamide | Development of pan-mycobacterial therapeutics targeting mycolic acid transport. | Derivatives were found to inhibit the MmpL3 transporter, showing potent activity against various mycobacterial species. nih.gov | nih.gov |

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is shifting from the traditional "one gene, one target, one disease" paradigm to a more holistic approach that considers the complexity of biological systems. researchgate.net Systems biology and network pharmacology are at the forefront of this shift, aiming to understand how drugs exert their effects on a network level, impacting multiple targets and pathways simultaneously. researchgate.net This "magic shotgun" approach is particularly relevant for complex, multifactorial diseases like cancer. researchgate.net

Applying these methodologies to this compound could uncover novel mechanisms and therapeutic applications. By screening the compound against a panel of targets and integrating the results into biological network models, researchers could identify key pathways modulated by the molecule, providing a systems-level understanding of its potential pharmacological profile.

Machine Learning and Artificial Intelligence in Indole Carboxamide Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the drug discovery pipeline by accelerating processes that were once slow and resource-intensive. researchgate.netyoutube.com These computational tools are increasingly being applied to indole carboxamide research to predict biological activity, optimize molecular properties, and design new compounds.

In several studies, computer-aided drug design and molecular modeling have been employed to identify and design novel indole-2-carboxamide derivatives as potential anticancer agents. nih.gov Molecular docking simulations, a common computational technique, are used to predict how these compounds bind to the catalytic sites of target proteins, such as PI3Kα, EGFR, and BRAFV600E, and to understand key interactions like hydrogen bonding. nih.govnih.govresearchgate.net These in-silico methods allow for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for chemical synthesis and biological testing. youtube.com

Beyond predicting binding, ML models can be trained on existing data to forecast a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. youtube.com Self-supervised learning models are also being used to analyze high-content imaging data from cell-based assays to identify the effects of compounds without prior labeling. youtube.com For a novel compound like this compound, ML and AI could be instrumental in predicting its potential targets, designing optimized analogs with improved drug-like properties, and accelerating its journey through the discovery and development process. researchgate.net

Table 3: Applications of Machine Learning in the Drug Discovery Pipeline

| Discovery Phase | Machine Learning Application | Description | Reference |

|---|---|---|---|

| Target Identification | Network Analysis | Analyzing biological networks of genes and proteins to identify potential druggable targets critical to disease pathways. | youtube.com |

| Lead Identification | Virtual Screening & Docking | Using computational models to screen vast chemical libraries and predict the binding affinity of molecules to a target protein. | nih.gov |

| Lead Optimization | Structure-Activity Relationship (SAR) Modeling | Developing models that correlate a compound's chemical structure with its biological activity to guide the design of more potent molecules. | youtube.com |

| Preclinical Development | ADMET Prediction | Training algorithms to predict the pharmacokinetic and toxicity profiles of drug candidates based on their molecular structure. | youtube.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodo-5-phenyl-1H-indole-7-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenyl group, followed by iodination at the 3-position using N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Carboxamide formation is achieved via hydrolysis of nitrile intermediates or direct coupling with ammonia derivatives. Reaction optimization requires precise control of catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and stoichiometry to minimize byproducts like dehalogenated species .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns (e.g., iodine’s deshielding effect at C3). Infrared (IR) spectroscopy verifies the carboxamide C=O stretch (~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring no residual solvents or unreacted intermediates remain .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves and safety goggles to prevent skin/eye contact. Work under fume hoods to avoid inhalation of fine particulates. Store in amber vials at 2–8°C to prevent photodegradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of iodination in indole derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents and reaction media. For example, bulky directing groups at C5 (e.g., phenyl) can sterically hinder undesired iodination sites. Polar aprotic solvents (e.g., DCE) enhance electrophilic attack at C3. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What strategies mitigate solubility challenges during biological assays involving this compound?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to improve aqueous solubility. For in vitro studies, sonication or micellar encapsulation (e.g., with Pluronic F-68) enhances dispersion. Solubility parameters (Hansen solubility spheres) can guide solvent selection for crystallization or formulation .

Q. How do researchers resolve contradictions in reported spectroscopic data for iodinated indole derivatives?

- Methodological Answer : Discrepancies often arise from impurities or tautomeric equilibria. Validate spectra against synthetic intermediates (e.g., non-iodinated precursors) and use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with crystallographic data (CCDC entries) for unambiguous structural assignments .

Q. What mechanistic insights support the development of this compound as a kinase inhibitor?

- Methodological Answer : Kinetic studies (e.g., IC₅₀ determination) and molecular docking (using AutoDock Vina) identify binding interactions with ATP pockets. Fluorescence polarization assays track competitive displacement of labeled ATP analogs. Structure-activity relationship (SAR) studies modify the carboxamide group to enhance selectivity for target kinases .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for scaling up indole derivative synthesis?

- Methodological Answer : Machine learning models predict optimal reaction parameters (e.g., temperature, pressure) by training on historical datasets. Finite element analysis (FEA) in COMSOL simulates heat/mass transfer in flow reactors, reducing trial runs. AI-guided Design of Experiments (DoE) identifies critical factors (e.g., catalyst concentration) for yield maximization .

Data Management and Validation

Q. What practices ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document all synthetic steps in electronic lab notebooks (ELNs) with raw data (e.g., TLC images, HPLC chromatograms). Use batch-tracking codes for reagents and validate purity via orthogonal methods (e.g., LC-MS + elemental analysis). Share protocols in FAIR-compliant repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.